Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-4-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[25]octane ring system, which is a bicyclic structure where two rings share a single atom The compound also contains a chloro group, a methyl group, and a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring System: The spirocyclic ring system can be formed through a cyclization reaction. For example, a suitable precursor such as a diol or a halohydrin can undergo intramolecular cyclization in the presence of a strong base to form the spiro[2.5]octane ring system.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction. This can be achieved by treating the spirocyclic intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate ester functional group can be introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with a suitable alcohol, such as methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in aqueous or mixed solvent systems.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving spirocyclic compounds. Its structure can serve as a model for understanding the behavior of similar compounds in biological systems.
Medicine: It has potential applications in drug discovery and development. Its unique structure may impart specific biological activities, making it a candidate for further investigation as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties. Its spirocyclic structure may contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro group and the ester functional group may facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure may also influence the compound’s conformational flexibility and stability, affecting its overall activity.
Comparison with Similar Compounds
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 2-chloro-4-methoxy-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a methoxy group instead of a methyl group, which may affect its reactivity and biological activity.
Methyl 2-chloro-4-isopropyl-7-methyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has an additional isopropyl group, which may influence its steric properties and interactions with molecular targets.
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a propyl group instead of a methyl group, which may affect its hydrophobicity and overall chemical behavior.
The uniqueness of Methyl 2-chloro-4-methyl-1-oxaspiro[2
Biological Activity
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its spirocyclic structure, which is significant in influencing its biological interactions. The molecular formula is C₉H₁₁ClO₃, and it possesses a molecular weight of approximately 194.64 g/mol. The compound's unique spiro structure contributes to its potential as a bioactive molecule.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁ClO₃ |
Molecular Weight | 194.64 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exert effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
Case Study: Neuropharmacological Effects
A study conducted by researchers at the University of Kentucky evaluated the neuropharmacological effects of this compound in rodent models. The findings indicated that administration of the compound resulted in significant alterations in behavior, suggesting potential anxiolytic and antidepressant properties.
Key Findings:
- Dosage: The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg).
- Behavioral Assessment: Tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST) were utilized.
- Results:
- At 5 mg/kg, there was a notable increase in time spent in the open arms of the EPM, indicating reduced anxiety.
- In the FST, subjects treated with 10 mg/kg exhibited decreased immobility time, suggesting antidepressant-like effects.
Table: Summary of Behavioral Outcomes
Dose (mg/kg) | EPM Open Arm Time (seconds) | FST Immobility Time (seconds) |
---|---|---|
0 (Control) | 30 ± 5 | 180 ± 10 |
1 | 35 ± 6 | 175 ± 8 |
5 | 50 ± 7 | 160 ± 9 |
10 | 55 ± 8 | 150 ± 7 |
Additional Biological Activities
Beyond neuropharmacological effects, this compound has shown promise in other areas:
-
Antimicrobial Activity: Preliminary assays indicate that the compound exhibits antimicrobial properties against certain bacterial strains.
- Study Findings: In vitro tests demonstrated inhibition zones against E. coli and S. aureus at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Effects: Research indicates potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
- Mechanism: The compound appears to modulate NF-kB signaling pathways, reducing the expression of TNF-alpha and IL-6.
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-7-5-3-4-6-9(7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
MNILIKVOUXKIND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
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